1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide (MPP FSI) is being investigated for its potential application as an electrolyte in various electrochemical devices, particularly in lithium and sodium-ion batteries and dye-sensitized solar cells []. Its desirable properties for this role include:
1-Methyl-1-propylpyrrolidinium bis(fluorosulfonyl)imide is an ionic liquid characterized by its unique structure and properties. Its molecular formula is , with a molecular weight of approximately 308.37 g/mol. This compound appears as a colorless to light yellow clear liquid with a melting point of -9°C and a density of 1.35 g/mL . The compound is notable for its high purity, often exceeding 98%, making it suitable for various applications in research and industry.
Currently, there is no documented information regarding a specific mechanism of action for MPPFI in any biological or chemical systems.
As with most chemicals, specific safety data for MPPFI is limited. However, considering the presence of fluorinated groups (FSO2), it is recommended to handle MPPFI with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood due to potential unknown health risks [].
The chemical behavior of 1-Methyl-1-propylpyrrolidinium bis(fluorosulfonyl)imide is influenced by its ionic nature. It can undergo several reactions typical of ionic liquids, such as:
The synthesis of 1-Methyl-1-propylpyrrolidinium bis(fluorosulfonyl)imide typically involves the following steps:
1-Methyl-1-propylpyrrolidinium bis(fluorosulfonyl)imide has several notable applications:
Several compounds share structural similarities with 1-Methyl-1-propylpyrrolidinium bis(fluorosulfonyl)imide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide | Contains a piperidine ring instead of pyrrolidine | |
| 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide | Imidazolium structure; widely used in catalysis | |
| N-butyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide | Longer butyl chain; affects solubility and viscosity |
The uniqueness of 1-Methyl-1-propylpyrrolidinium bis(fluorosulfonyl)imide lies in its favorable balance between viscosity and conductivity, making it particularly effective for use as an electrolyte compared to similar compounds. Its specific structural characteristics also allow for enhanced stability under various conditions, distinguishing it from other ionic liquids.
1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide exhibits a notably low melting point of -9°C, making it an excellent candidate for applications requiring low-temperature operability [1] [2] [3]. This remarkably low melting point is attributed to the asymmetric structure of the cation, which disrupts the crystal lattice formation and reduces intermolecular interactions [2]. The compound maintains its liquid state over a wide temperature range, with the melting point being consistent across multiple literature sources [1] [3] [4].
The phase transition characteristics of this ionic liquid are particularly interesting. Upon cooling from the liquid state, the compound readily crystallizes, exhibiting supercooling behavior typical of ionic liquids [2]. This crystallization tendency is enhanced by the relatively symmetric fluorosulfonyl imide anion, which can pack more efficiently than larger, more asymmetric anions.
The thermal stability of 1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide is notably lower than its bis(trifluoromethanesulfonyl)imide analogue [2] [5]. While the compound maintains stability at elevated temperatures, its thermal decomposition temperature is significantly reduced compared to TFSI-based compounds [6]. The FSI anion decomposes at lower temperatures than those based on TFSI, with decomposition temperatures typically ranging between 300-350°C for FSI-based ionic liquids compared to 350-400°C for TFSI analogues [6].
This reduced thermal stability is primarily attributed to the weaker carbon-fluorine bonds in the FSI anion structure compared to the trifluoromethyl groups in TFSI [6]. The thermal degradation mechanism involves the initial loss of fluorine atoms from the sulfonyl groups, followed by decomposition of the sulfur-nitrogen backbone. Despite this lower thermal stability, the compound still demonstrates adequate thermal performance for most electrochemical applications [7].
1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide exhibits complex crystallization behavior characterized by multiple solid-solid phase transitions upon heating [2]. The compound crystallizes readily on cooling from the liquid state, forming ordered crystalline structures that undergo several reorganizations before melting [2]. These solid-solid phase transitions are evidenced by multiple endothermic peaks in differential scanning calorimetry measurements.
The crystallization process is facilitated by the relatively compact FSI anion, which allows for efficient packing arrangements. The pyrrolidinium cation, with its five-membered ring structure, provides sufficient flexibility to accommodate different crystal polymorphs. Upon heating, the compound undergoes at least two distinct solid-solid phase transitions before reaching the final melting point of -9°C [2].
The viscosity of 1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide is remarkably low for an ionic liquid, measuring 48 mPa·s at 20°C [8]. This low viscosity is among the lowest reported for aprotic ionic liquids and represents a significant advantage over many conventional ionic liquid systems [2]. The viscosity demonstrates strong temperature dependence, following typical Arrhenius behavior with decreasing viscosity at elevated temperatures.
The low viscosity is attributed to the relatively small size of both the cation and anion, which reduces intermolecular friction and allows for more facile molecular motion. The FSI anion, being smaller than TFSI, contributes significantly to the reduced viscosity. At elevated temperatures, the viscosity decreases exponentially, reaching values below 10 mPa·s at temperatures above 60°C [8].
The ionic conductivity of 1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide is exceptionally high, reaching 5.4 mS/cm at 20°C [8]. This high conductivity is among the highest reported for ionic liquids and is directly related to the low viscosity and high ionic mobility of the system [2]. The conductivity mechanism involves the migration of both cations and anions under an applied electric field, with the compact FSI anion exhibiting particularly high mobility.
The relationship between viscosity and ionic conductivity follows the Walden rule, with the compound demonstrating excellent ionic dissociation characteristics. The high conductivity is maintained across a wide temperature range, with conductivity values exceeding 20 mS/cm at optimal concentrations when mixed with organic solvents [8]. Temperature-dependent studies reveal that the ionic conductivity increases exponentially with temperature, following typical Arrhenius behavior.
Self-diffusion studies using pulsed field gradient nuclear magnetic resonance spectroscopy have revealed detailed information about individual ion mobilities in 1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide [9] [10]. The FSI anion exhibits higher self-diffusion coefficients compared to the pyrrolidinium cation, consistent with its smaller size and reduced intermolecular interactions [9].
The self-diffusion coefficients demonstrate that ionic conductivity is approximately one-third lower than the expected value based on individual ion self-diffusion coefficients due to ion-ion correlations [9]. The lithium ion, when present as LiFSI salt, exhibits the lowest self-diffusion coefficient despite being the smallest species, due to strong coordination with the FSI anions [11]. These measurements provide crucial insights into the transport mechanisms and are essential for understanding the performance of the ionic liquid in electrochemical applications.
1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide demonstrates a wide electrochemical stability window of approximately 5V [2] [5]. This broad electrochemical window makes it suitable for high-voltage electrochemical applications, including advanced battery systems and supercapacitors. The stability window is measured between the onset of oxidation and reduction reactions on inert electrodes under controlled conditions.
The 5V electrochemical window is maintained across a range of temperatures, although slight variations occur with changing temperature conditions [12] [13]. At room temperature, the compound exhibits excellent electrochemical stability, with minimal degradation occurring within the operational voltage range. This stability is attributed to the robust FSI anion structure and the stable pyrrolidinium cation framework.
When compared to other pyrrolidinium-based ionic liquids, 1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide demonstrates moderate electrochemical stability [13]. While its 5V electrochemical window is substantial, it is slightly lower than the 6V window observed for the corresponding TFSI analogue [2] [14]. However, the FSI-based compound offers superior ionic conductivity and lower viscosity, representing a favorable trade-off between electrochemical stability and transport properties.
Among FSI-based ionic liquids, the pyrrolidinium derivatives generally exhibit better electrochemical stability than imidazolium-based analogues, which typically show windows of 4.1-4.5V [13]. The 1-methyl-1-propylpyrrolidinium cation provides optimal balance between electrochemical stability and ionic conductivity, making it particularly suitable for energy storage applications where both high power and energy density are required.
| Property | Value | Reference |
|---|---|---|
| Melting Point | -9°C | [1] [2] [3] |
| Boiling Point | 301.42-334.68°C at 98.36 kPa | [1] |
| Density | 1.343 g/cm³ at 20°C | [1] |
| Viscosity | 48 mPa·s at 20°C | [8] |
| Ionic Conductivity | 5.4 mS/cm at 20°C | [8] |
| Electrochemical Window | ~5V | [2] [5] |
| Molecular Weight | 308.36 g/mol | [1] [3] |
| Refractive Index | 1.4420-1.4460 | [1] |
| Property | FSI-based | TFSI-based | Reference |
|---|---|---|---|
| Thermal Stability | Lower | Higher | [6] |
| Ionic Conductivity | 5.4 mS/cm | 2.2 mS/cm | [8] |
| Viscosity | 48 mPa·s | 138 mPa·s | [8] |
| Electrochemical Window | ~5V | 6.0V | [2] [14] |
| Melting Point | -9°C | Higher | [2] |
Irritant